4-ethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide - 946239-09-4

4-ethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Catalog Number: EVT-3447313
CAS Number: 946239-09-4
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: N-(4-(3-(Morpholin-2-oxo-5,6-dihydropyridin-1(2H)-yl]phenyl)benzenesulfonamide (7a)

Compound Description: This compound demonstrated notable antibacterial activity comparable to established antibacterial agents in a study investigating novel sulfonyloxopyridine conjugates.

Relevance: This compound shares a core structure with 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, featuring a benzenesulfonamide moiety linked to a phenyl ring. Furthermore, both compounds incorporate a morpholine ring, although attached to different heterocyclic systems (dihydropyridine in 7a, pyridazine in the target compound). This structural similarity suggests potential for similar biological activities.

Compound Description: This series encompasses a range of compounds with varied substituents on the sulfonyloxopyridine core.

Relevance: Although specific structures aren't detailed within the abstract, the broad category "substituted sulfonyloxopyridine conjugates" suggests a structural connection to 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide. Both likely share a sulfonamide group linked to a heterocycle, potentially indicating shared synthetic pathways or preliminary screening within a broader chemical class.

Compound 3: 4-Amino-2-chloro-5-(hydrazinocarbonyl)benzenesulfonamide (3)

Compound Description: This compound served as a precursor for synthesizing various biologically active heterocycles, including oxadiazole and triazole derivatives, in a study exploring novel sulfonamides with potential antibacterial, antifungal, and antimalarial properties.

Relevance: While structurally distinct from 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, the shared presence of a benzenesulfonamide moiety highlights a common chemical motif. This suggests potential overlap in their synthetic building blocks or investigation within a larger study targeting sulfonamide-containing compounds for therapeutic applications.

Compound 4: p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide & p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: These two compounds are part of a study exploring the crystal structures of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides. These compounds are synthesized as potential antitumor agents and cell cycle inhibitors.

Relevance: Both compounds share the core benzenesulfonamide structure with 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide. The presence of an aromatic ring (phenyl in these compounds, pyridazine in the target compound) directly attached to the sulfonamide nitrogen highlights a structural similarity. Additionally, the exploration of "p-substituted" derivatives in the study aligns with the ethoxy substituent on the benzenesulfonamide ring of the target compound, indicating a potential structure-activity relationship investigation.

Properties

CAS Number

946239-09-4

Product Name

4-ethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

IUPAC Name

4-ethoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C22H24N4O4S/c1-2-30-19-7-9-20(10-8-19)31(27,28)25-18-5-3-17(4-6-18)21-11-12-22(24-23-21)26-13-15-29-16-14-26/h3-12,25H,2,13-16H2,1H3

InChI Key

MKJXDLLNZXNESU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.